molecular formula C23H19N3O2 B2362719 2-(2,4-dimethylphenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide CAS No. 1023535-97-8

2-(2,4-dimethylphenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide

Cat. No.: B2362719
CAS No.: 1023535-97-8
M. Wt: 369.424
InChI Key: JBRRSUOBCOFXKA-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline moiety, a pyridine ring, and a dimethylphenoxy group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the quinoline and pyridine derivatives separately, followed by their coupling through a carboxamide linkage. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions can vary widely depending on the desired outcome, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development. Its unique structure could interact with various biological targets, making it a candidate for further investigation.

    Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.

    Industry: In industrial settings, this compound could be used in the development of new materials, catalysts, or other chemical products.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline and pyridine moieties may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism can vary depending on the specific application and target, but it often involves binding to active sites or altering the function of the target molecules.

Comparison with Similar Compounds

2-(2,4-dimethylphenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-quinolin-8-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-10-11-20(16(2)14-15)28-23-18(8-5-13-25-23)22(27)26-19-9-3-6-17-7-4-12-24-21(17)19/h3-14H,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRRSUOBCOFXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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